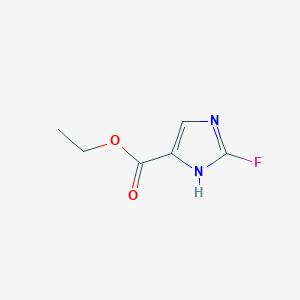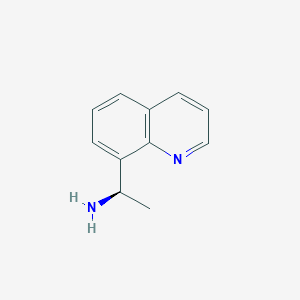
(R)-1-(Quinolin-8-YL)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(Quinolin-8-YL)ethan-1-amine is a chiral amine compound featuring a quinoline ring attached to an ethanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(Quinolin-8-YL)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with quinoline, which undergoes a series of reactions to introduce the ethanamine group.
Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques to obtain the ®-enantiomer.
Reaction Conditions: Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride, and catalysts such as palladium on carbon for hydrogenation reactions.
Industrial Production Methods: In an industrial setting, the production of ®-1-(Quinolin-8-YL)ethan-1-amine may involve large-scale batch reactions with optimized conditions for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: ®-1-(Quinolin-8-YL)ethan-1-amine can undergo oxidation reactions to form quinoline-based ketones or aldehydes.
Reduction: Reduction reactions can further modify the quinoline ring or the ethanamine moiety, often using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring, enhancing the compound’s versatility.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions include quinoline derivatives with modified functional groups, which can be further utilized in various chemical syntheses.
Applications De Recherche Scientifique
Chemistry: ®-1-(Quinolin-8-YL)ethan-1-amine is used as a building block in organic synthesis, particularly in the development of chiral ligands and catalysts for asymmetric synthesis.
Biology: In biological research, this compound is studied for its potential as a ligand for various biological targets, including enzymes and receptors.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of novel therapeutics for neurological and infectious diseases.
Industry: In the industrial sector, ®-1-(Quinolin-8-YL)ethan-1-amine is utilized in the synthesis of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism by which ®-1-(Quinolin-8-YL)ethan-1-amine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring can intercalate with DNA or bind to active sites of enzymes, while the ethanamine moiety can form hydrogen bonds or ionic interactions, modulating the activity of the target molecules.
Comparaison Avec Des Composés Similaires
(S)-1-(Quinolin-8-YL)ethan-1-amine: The enantiomer of the compound, with different stereochemistry.
Quinoline: The parent compound, lacking the ethanamine group.
8-Hydroxyquinoline: A derivative with a hydroxyl group at the 8-position.
Uniqueness: ®-1-(Quinolin-8-YL)ethan-1-amine stands out due to its chiral nature and the presence of both the quinoline ring and ethanamine moiety, which confer unique chemical and biological properties.
This comprehensive overview highlights the significance of ®-1-(Quinolin-8-YL)ethan-1-amine in various fields of research and its potential applications
Propriétés
Formule moléculaire |
C11H12N2 |
|---|---|
Poids moléculaire |
172.23 g/mol |
Nom IUPAC |
(1R)-1-quinolin-8-ylethanamine |
InChI |
InChI=1S/C11H12N2/c1-8(12)10-6-2-4-9-5-3-7-13-11(9)10/h2-8H,12H2,1H3/t8-/m1/s1 |
Clé InChI |
JNGWMTGFGBBLEE-MRVPVSSYSA-N |
SMILES isomérique |
C[C@H](C1=CC=CC2=C1N=CC=C2)N |
SMILES canonique |
CC(C1=CC=CC2=C1N=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-5-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B13037692.png)
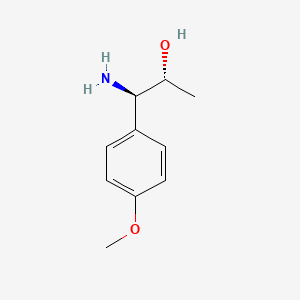

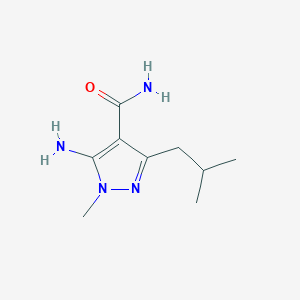

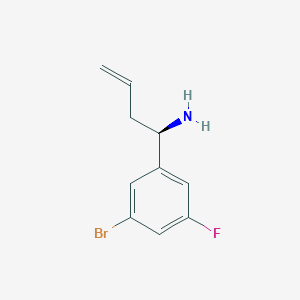
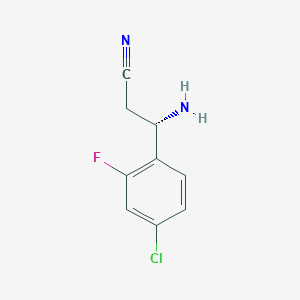
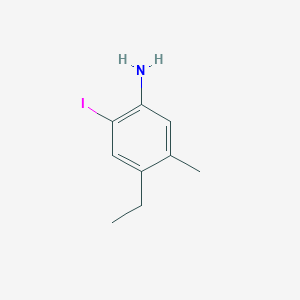
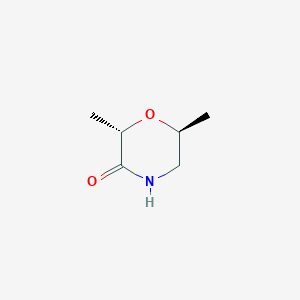
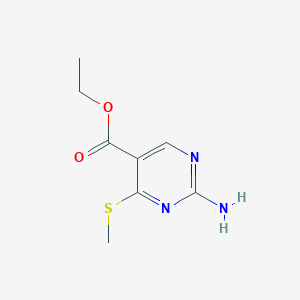
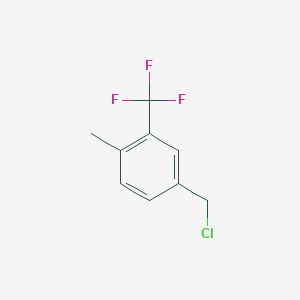

![(3S)-3-amino-3-[6-(hydroxymethyl)pyridin-2-yl]propanoic acid](/img/structure/B13037775.png)
